2,6-Dichloro-4-hydroxybenzoic acid chemical properties
2,6-Dichloro-4-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxybenzoic acid (CAS No. 4641-38-7) is a poly-substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms positioned ortho to the carboxyl group and a hydroxyl group in the para position. This specific arrangement of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in synthetic chemistry. The steric hindrance provided by the ortho substituents significantly influences the reactivity of the adjacent carboxyl group, a phenomenon known as the "ortho effect." This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility in the field of medicinal chemistry.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for 2,6-Dichloro-4-hydroxybenzoic acid is presented below. Experimental data for this specific isomer is not widely published; therefore, predicted values are included to provide guidance.
| Property | Value | Source |
| CAS Number | 4641-38-7 | [Chemikart] |
| Molecular Formula | C₇H₄Cl₂O₃ | [Chemikart] |
| Molecular Weight | 207.01 g/mol | [Chemikart] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)O)Cl)C(=O)O | [Chemikart] |
| Predicted Boiling Point | 362.6 ± 42.0 °C | ChemicalBook |
| Predicted Density | 1.665 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 2.16 ± 0.25 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Mechanistic Considerations
The synthesis of 2,6-Dichloro-4-hydroxybenzoic acid is not as commonly documented as its 3,5-dichloro isomer. However, specific routes have been established, primarily through the modification of a pre-existing substituted benzene ring.
Demethylation of a Methoxy Precursor
A confirmed and effective method for synthesizing the title compound is the demethylation of 2,6-dichloro-4-methoxybenzoic acid.[1] Ether cleavage is a fundamental transformation in organic synthesis, and the use of strong Lewis acids like boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers without affecting other functional groups like the carboxylic acid.
The causality for this choice of reagent lies in its mechanism. The boron atom acts as a potent Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond and facilitates a nucleophilic attack by a bromide ion (from BBr₃) on the methyl group, proceeding via an Sₙ2 mechanism to release the free phenol upon workup.
The general workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Plausible Synthesis via Kolbe-Schmitt Reaction
An alternative, plausible route is the direct carboxylation of 2,6-dichlorophenol via the Kolbe-Schmitt reaction.[2][3] This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide under heat and pressure.[2][3][4]
Causality: The phenoxide, generated by treating the starting phenol with a strong base (e.g., NaOH or KOH), is a highly activated nucleophile. The electron density is concentrated at the ortho and para positions of the ring. While the para position is sterically accessible, the ortho positions are electronically favored for carboxylation, especially with sodium as the counter-ion. In the case of 2,6-dichlorophenol, the only available position for carboxylation is the C4 (para) position, making this a theoretically regioselective transformation. However, the strong electron-withdrawing nature of the two chlorine atoms deactivates the ring, likely requiring harsh reaction conditions (high pressure and temperature) to drive the carboxylation.
Spectroscopic Profile
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¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at the C3 and C5 positions are chemically equivalent. Therefore, the ¹H NMR spectrum (in a solvent like DMSO-d₆) is expected to show a sharp singlet in the aromatic region (likely δ 7.5-8.0 ppm). Two other broad singlets corresponding to the acidic protons of the carboxylic acid (δ > 12 ppm) and the phenolic hydroxyl group (δ ~10-11 ppm) would also be present.
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¹³C NMR Spectroscopy: The symmetry of the molecule dictates that only five distinct carbon signals would appear in the proton-decoupled ¹³C NMR spectrum:
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C1 (-COOH): The carboxylic acid carbon, expected around 165-170 ppm.
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C4 (-OH): The carbon bearing the hydroxyl group, shifted downfield by the oxygen, likely in the 155-160 ppm range.
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C2/C6 (-Cl): The two equivalent carbons attached to chlorine, expected around 125-130 ppm.
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C3/C5 (-H): The two equivalent carbons attached to hydrogen, expected around 115-120 ppm.
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C1 (ipso-carboxyl): The carbon to which the carboxyl group is attached, which would be a quaternary carbon with a chemical shift around 120-125 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
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O-H Stretch (Phenol): A sharper, distinct O-H stretching band around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-800 cm⁻¹.
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Chemical Reactivity and the Ortho Effect
The reactivity of 2,6-Dichloro-4-hydroxybenzoic acid is governed by its three functional groups and the electronic and steric interactions between them.
Caption: Reactivity map for 2,6-Dichloro-4-hydroxybenzoic acid.
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Acidity and the Ortho Effect: Benzoic acids with substituents in the ortho position are generally stronger acids than their meta or para isomers.[5] This "ortho effect" is a combination of steric and electronic factors.[6][7] In 2,6-dichloro-4-hydroxybenzoic acid, the two bulky chlorine atoms force the carboxyl group out of the plane of the aromatic ring.[6] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the phenyl ring, but more importantly, it stabilizes the resulting carboxylate anion. The anion is better solvated and the negative charge is less destabilized by resonance with the ring, leading to a significant increase in acidity.[7]
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Esterification: Due to the severe steric hindrance from the two ortho chlorine atoms, esterification of the carboxylic acid is challenging under standard Fischer esterification conditions (acid and alcohol). More powerful reagents or alternative pathways, such as conversion to the acid chloride followed by reaction with an alcohol, are typically required.
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Etherification (O-Alkylation): The phenolic hydroxyl group is nucleophilic and can be readily converted to an ether. As demonstrated in the synthesis of related compounds, it can be alkylated using alkyl halides in the presence of a base.[1] This reaction provides a handle for further molecular elaboration in drug discovery programs.
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Decarboxylation: Like many substituted benzoic acids, particularly those with electron-donating groups, this compound is susceptible to decarboxylation upon heating, which would yield 2,6-dichlorophenol. The decarboxylation of the related 3,5-dichloro-4-hydroxybenzoic acid is a known method for preparing 2,6-dichlorophenol.[8]
Applications in Medicinal Chemistry
The primary documented application of 2,6-Dichloro-4-hydroxybenzoic acid is as a key intermediate in the synthesis of potent enzyme inhibitors. Specifically, it has been used to prepare 2-saccharinylmethyl aryl carboxylates, which were designed and investigated as inhibitors of serine proteases, including human leukocyte elastase (HLE).[1] HLE is implicated in a variety of inflammatory diseases, such as emphysema and rheumatoid arthritis, making its inhibitors attractive therapeutic targets.[1] The dichlorinated hydroxybenzoic acid moiety serves as a core scaffold onto which other pharmacophoric elements are attached.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from the patent literature for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid from its corresponding methyl ether.[1]
Objective: To prepare 2,6-Dichloro-4-hydroxybenzoic acid via demethylation.
Materials:
-
2,6-dichloro-4-methoxybenzoic acid
-
Boron tribromide (BBr₃), 1M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Methanol
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Diethyl ether
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Water
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Brine (saturated NaCl solution)
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Magnesium sulfate or Sodium sulfate, anhydrous
Procedure:
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Reaction Setup: To a solution of 2,6-dichloro-4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a 1M solution of boron tribromide in DCM (2.5-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
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Reflux: Heat the resulting mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a mixture of water and methanol (e.g., a 9:1 mixture) to quench the excess BBr₃. Caution: This quenching is exothermic.
-
Workup and Extraction: Stir the quenched mixture for 10-15 minutes. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volumes).
-
Washing: Wash the combined organic phases sequentially with water and then brine.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (in vacuo) using a rotary evaporator to yield the crude 2,6-dichloro-4-hydroxybenzoic acid.
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Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
2,6-Dichloro-4-hydroxybenzoic acid is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| GHS Hazard Statements | Signal Word | Pictogram |
| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Warning | GHS07 |
Data sourced from ChemicalBook based on aggregated GHS information.
References
-
Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
- US Patent US20060052463A1. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
- European Patent EP0594257A1. (1994). 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents.
- Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(1), 67-73.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
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Chemikart. (n.d.). 4641-38-7 | 2,6-Dichloro-4-hydroxybenzoic acid | A2B Chem. Retrieved from [Link]
-
Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]
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European Patent Office. (2007). Production method of a 2,6-dichlorophenol compound - EP 1321449 B1. Retrieved from [Link]
- US Patent US4161611A. (1979). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. Google Patents.
- Ferreira, M. M. C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4983.
- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
- US Patent US5424479A. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]
- Google Patents. (n.d.). RU2114843C1 - 2-сахаринилметиларилкарбоксилаты, способ их получения (варианты) и композиция, ингибирующая активность протеолитического фермента.
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